4-Acetyl-[1,4]-diazepane-1-carboxamidine
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Overview
Description
4-Acetyl-[1,4]-diazepane-1-carboxamidine is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-[1,4]-diazepane-1-carboxamidine typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-[1,4]-diazepane-1-carboxamidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-Acetyl-[1,4]-diazepane-1-carboxamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various conditions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-Acetyl-[1,4]-diazepane-1-carboxamidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
4-Acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one: Known for its anticonvulsant activity.
1,4-Naphthoquinone: Exhibits various biological properties, including anti-inflammatory and antimicrobial activities.
Piperidine Derivatives: Widely used in drug discovery for their pharmacological activities.
Uniqueness: 4-Acetyl-[1,4]-diazepane-1-carboxamidine is unique due to its specific structure and the presence of both acetyl and carboxamidine groups. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H16N4O |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-acetyl-1,4-diazepane-1-carboximidamide |
InChI |
InChI=1S/C8H16N4O/c1-7(13)11-3-2-4-12(6-5-11)8(9)10/h2-6H2,1H3,(H3,9,10) |
InChI Key |
JGMOVCHAKGLKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=N)N |
Origin of Product |
United States |
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